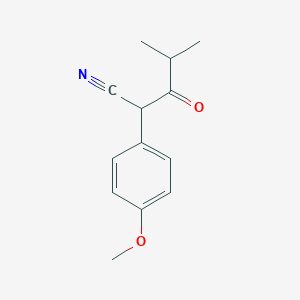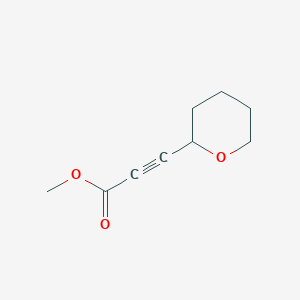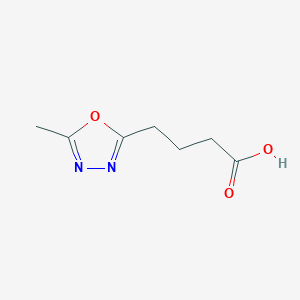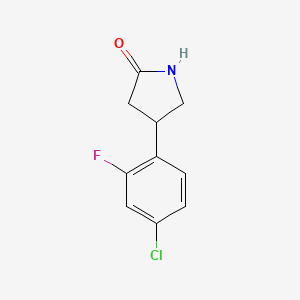
2-(4-Methoxyphenyl)-4-methyl-3-oxopentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-4-methyl-3-oxopentanenitrile is an organic compound characterized by the presence of a methoxyphenyl group, a methyl group, a ketone, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-methyl-3-oxopentanenitrile typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by nitrile formation. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and reagents like acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-4-methyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 2-(4-Methoxyphenyl)-4-methyl-3-oxopentanoic acid.
Reduction: Formation of 2-(4-Methoxyphenyl)-4-methyl-3-aminopentanenitrile.
Substitution: Formation of halogenated derivatives of the original compound.
科学研究应用
2-(4-Methoxyphenyl)-4-methyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-4-methyl-3-oxopentanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity, leading to downstream effects.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)ethylamine: Shares the methoxyphenyl group but differs in the presence of an ethylamine group instead of a nitrile and ketone.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group, differing in the overall structure and functional groups.
Uniqueness
2-(4-Methoxyphenyl)-4-methyl-3-oxopentanenitrile is unique due to its combination of functional groups, which confer specific reactivity and potential applications not shared by its analogs. The presence of both a nitrile and a ketone group allows for diverse chemical transformations and applications in various fields.
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-4-methyl-3-oxopentanenitrile |
InChI |
InChI=1S/C13H15NO2/c1-9(2)13(15)12(8-14)10-4-6-11(16-3)7-5-10/h4-7,9,12H,1-3H3 |
InChI 键 |
TYKZSVYGCPNFKV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C(C#N)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13160342.png)
![Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13160345.png)


![Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160365.png)


![tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13160382.png)
